molecular formula C21H23N3O3S2 B2603134 5-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-oxazole CAS No. 1241694-71-2

5-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-oxazole

Cat. No. B2603134
CAS RN: 1241694-71-2
M. Wt: 429.55
InChI Key: ZOZDJEITLAKOTK-UHFFFAOYSA-N
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Description

5-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-oxazole is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Compounds similar to the specified chemical structure have been explored for their anticonvulsant properties. For example, certain 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles have been found to selectively antagonize strychnine-induced convulsions, suggesting potential utility as antispastic agents (Kane et al., 1994).

Synthetic Applications

Research has also focused on the synthetic applications of compounds containing sulfone and oxazole groups. For instance, the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles formed by reactions of various phenylethynyl sulfones provide insights into synthetic pathways for novel compounds (Vasin et al., 2014).

Biological Activity

The synthesis of extended oxazoles and their derivatives has demonstrated the broad potential of these compounds in various biological applications. A study highlighted the preparation of sulfone-linked bis heterocycles and their antimicrobial activity, underscoring the versatility of these chemical frameworks in developing new therapeutic agents (Padmavathi et al., 2008).

Antibacterial and Antioxidant Activities

Novel sulfone and oxazole-containing compounds have been evaluated for their antibacterial and antioxidant activities. For instance, sulfone-linked bis heterocycles exhibited pronounced activity against various microbial strains, highlighting the potential of these compounds in addressing resistance issues in infectious diseases (Talapuru et al., 2014).

Chemoprotective Agents

Some 4-arylazole derivatives, incorporating elements of the specified compound's structure, have been synthesized and evaluated for their anti-anoxic activity, offering potential pathways for the development of cerebral protective agents (Ohkubo et al., 1995).

properties

IUPAC Name

5-methyl-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-17-19(22-21(27-17)20-8-5-14-28-20)16-23-10-12-24(13-11-23)29(25,26)15-9-18-6-3-2-4-7-18/h2-9,14-15H,10-13,16H2,1H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZDJEITLAKOTK-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CS2)CN3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CS2)CN3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]methyl}-4-(2-phenylethenesulfonyl)piperazine

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